molecular formula C19H25N5O2 B4519039 6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B4519039
M. Wt: 355.4 g/mol
InChI Key: SBNGRLZNINVVON-UHFFFAOYSA-N
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Description

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxybenzoyl group and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzoyl chloride with piperazine to form 4-(4-methoxybenzoyl)piperazine. This intermediate is then reacted with 2,4,6-trimethylpyrimidine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-formylbenzoyl)piperazine or 4-(4-carboxybenzoyl)piperazine.

    Reduction: Formation of 4-(4-hydroxybenzoyl)piperazine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-methoxybenzoyl)piperazin-1-yl]benzonitrile
  • 6-[4-(4-methoxybenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one

Uniqueness

Compared to similar compounds, 6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine stands out due to its unique combination of a piperazine ring and a pyrimidine ring. This structural feature enhances its versatility and potential for various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-14-20-17(22(2)3)13-18(21-14)23-9-11-24(12-10-23)19(25)15-5-7-16(26-4)8-6-15/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNGRLZNINVVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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